Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, with the molecular formula and CAS number 917392-54-2, is a complex organic compound. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting chronic myelogenous leukemia. Its structural complexity allows it to interact with biological systems effectively, making it a subject of interest in medicinal chemistry and biochemistry .
This compound is classified under the category of organic compounds, specifically as an aromatic amine and ester. It is recognized for its role in synthesizing tyrosine kinase inhibitors, such as Nilotinib, which is used in treating certain types of cancer . The presence of both pyridine and pyrimidine rings contributes to its biological activity and interaction with cellular targets.
The synthesis of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate typically involves several key steps:
The molecular structure of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate features:
The molecular weight is approximately 320.35 g/mol, and its InChI key is BECBKQYLJDEVDN-UHFFFAOYSA-N .
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate can undergo various chemical reactions:
These reactions lead to various derivatives, including hydroxylated and aminated products, depending on the specific reagents and conditions used .
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate exerts its biological effects primarily through inhibition of tyrosine kinases, particularly the Abelson tyrosine kinase domain. The binding involves:
This mechanism leads to alterations in cell signaling pathways, impacting gene expression and cellular metabolism .
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is characterized by:
Key chemical properties include:
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate has several important applications:
The Buchwald-Hartwig amination serves as the cornerstone reaction for constructing the C-N bond between the pyrimidine and benzoate moieties in methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. This palladium-catalyzed cross-coupling reaction enables the efficient conjugation of 3-amino-4-methylbenzoate derivatives with halogenated pyrimidine precursors under optimized conditions. The reaction typically employs 2-chloro-4-(pyridin-3-yl)pyrimidine as the electrophilic partner and methyl 3-amino-4-methylbenzoate as the nucleophilic component [5] [8].
Catalytic system optimization has revealed that bulky phosphine ligands significantly enhance reaction efficiency and selectivity. BrettPhos and RuPhos ligands (1-2 mol%) in combination with Pd(OAc)₂ or Pd₂(dba)₃ precursors enable coupling at reduced temperatures (80-100°C) with improved yields (>85%) compared to first-generation catalyst systems [2] [8]. The choice of base proves critical for suppressing undesired hydrodehalogenation side reactions, with cesium carbonate demonstrating superior performance over traditional alkoxide bases in toluene or dioxane solvent systems [5] [8].
Table 1: Optimized Catalytic Systems for Buchwald-Hartwig Amination
Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 80 | 92 |
Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 87 |
PdCl₂(AmPhos) | tBuXPhos | NaOtBu | THF | 70 | 78 |
Reaction kinetics studies indicate that electron-deficient pyrimidines undergo faster oxidative addition, while sterically hindered anilines benefit from increased ligand bulk to accelerate reductive elimination [5]. Recent process optimizations have demonstrated that microwave irradiation (120°C, 30 min) can achieve near-quantitative conversion while minimizing catalyst decomposition pathways, offering potential for continuous manufacturing applications [8].
The carboxylic acid derivative serves as the crucial synthetic pivot for accessing both the methyl ester and downstream pharmaceutical targets. This intermediate is synthesized through either acidic hydrolysis (HCl, 110°C) or saponification (LiOH, THF/H₂O) of the methyl ester precursor, with the latter offering superior selectivity under mild conditions (25°C, 4h) [4] [7]. The crystalline acid intermediate enables critical purification through recrystallization from ethanol/water mixtures, effectively removing residual palladium catalysts (<5 ppm) and organic impurities before re-esterification [4].
The conversion efficiency to methyl ester is highly dependent on activation methods for the carboxylic acid group. While traditional thionyl chloride-mediated acid chloride formation provides high yields (>90%), it generates stoichiometric hazardous waste. Alternative coupling agents such as EDCI/HOBt in DMF enable direct esterification at 25°C with comparable efficiency (88% yield) and improved environmental metrics [7]. The acid functionality also serves as a regiochemical handle for selective functionalization when synthesizing nilotinib derivatives, allowing sequential amide bond formation without protecting group strategies [7].
Table 2: Comparative Esterification Methods for Methyl Ester Synthesis
Activation Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|---|
Acid chloride | SOCl₂ | Toluene | 80 | 2 | 92 | <0.5% di-ester |
Carbodiimide | EDCI/DMAP | DCM | 25 | 12 | 88 | 1.2% acylurea |
Diazomethane | CH₂N₂ | Et₂O/MeOH | 0 | 0.5 | 95 | <0.1% impurities |
Direct alkylation | TMSCHN₂ | MeOH | 25 | 1 | 90 | <0.3% diazoalkanes |
The synthesis of the pyrimidine core employs copper-catalyzed cyclization strategies between enaminones and amidines, representing a critical upstream transformation. Modern catalytic systems utilize CuI nanoparticles (5 mol%) in dimethylacetamide (DMAc) at 120°C, achieving cyclization yields exceeding 85% with excellent regioselectivity [6] [9]. Solvent polarity profoundly influences reaction kinetics, with high-polarity aprotic solvents (DMSO, DMAc) accelerating the rate-determining nucleophilic addition step by 3-5 fold compared to toluene or THF [6].
Microwave-assisted protocols enable dramatic reaction acceleration (30 min vs 24h conventional heating) while suppressing decomposition pathways that generate tar-like byproducts [9]. Recent advances demonstrate that bifunctional catalysts such as Cu(II)-TEMPO systems facilitate simultaneous oxidation and cyclization, enabling direct synthesis of aromatic pyrimidines from saturated precursors without separate dehydrogenation steps [9].
Solvent selection also governs the crystallization behavior of the pyrimidine intermediate. Mixed solvent systems (IPA/H₂O, 3:1) enable direct isolation of high-purity 2-chloro-4-(pyridin-3-yl)pyrimidine (99.5% HPLC) with controlled particle size distribution (D90 < 50µm) suitable for subsequent coupling reactions [4]. Computational modeling of solvent-solute interactions has identified optimal anti-solvent addition rates for minimizing impurity occlusion during crystallization [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1